molecular formula C14H22N2O4S B2992169 N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899967-57-8

N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide

Cat. No.: B2992169
CAS No.: 899967-57-8
M. Wt: 314.4
InChI Key: CUICCJILODDCRV-UHFFFAOYSA-N
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Description

N-[2-(tert-Butylsulfamoyl)ethyl]-4-methoxybenzamide is a sulfamoyl-substituted benzamide derivative characterized by a 4-methoxybenzamide core linked to a tert-butylsulfamoyl ethyl group. The tert-butylsulfamoyl moiety likely enhances steric bulk and modulates electronic properties, distinguishing it from simpler benzamide derivatives such as 4-methoxybenzamide or halogenated variants .

Properties

IUPAC Name

N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-14(2,3)16-21(18,19)10-9-15-13(17)11-5-7-12(20-4)8-6-11/h5-8,16H,9-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUICCJILODDCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide typically involves multiple steps One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical Properties

The 4-methoxybenzamide core is a common motif in pharmaceuticals and metal-organic complexes. Substitutions on the benzamide nitrogen or aromatic ring significantly influence melting points, solubility, and reactivity:

Compound Name Substituent(s) Melting Point (°C) Key Applications/Properties
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide 4-methoxybenzamide + indole 132.8–134.3 TLR4 modulation
N-(4-Chlorophenyl)-4-methoxybenzamide 4-chlorophenyl Not reported Intermediate in Cu-catalyzed synthesis
N-(3-Fluoro-1-hydroxybutyl)-4-methoxybenzamide Fluorinated alkyl chain 136–138 Photoredox catalysis product
N-(2-Fluorophenyl)-4-methoxybenzamide 2-fluorophenyl Not reported Building block for drug discovery

The tert-butylsulfamoyl group in the target compound may increase thermal stability compared to halogenated or alkylated analogs due to its bulky, electron-donating nature.

Pharmacological Potential

  • Anti-Cancer Activity : The 4-methoxybenzamide derivative Agent L1 (N-(4-acetamido-3-((2,5-dimethylbenzyl)oxy)phenyl)-4-methoxybenzamide) demonstrates anti-cancer properties via kinase inhibition . The tert-butylsulfamoyl group in the target compound may improve pharmacokinetic profiles by increasing metabolic stability.
  • TLR4 Modulation : Indole-containing analogs (e.g., compound 16 in ) exhibit Toll-like receptor 4 (TLR4) activity, implying that steric modifications via tert-butylsulfamoyl could fine-tune receptor binding .

Key Research Findings and Data

Spectroscopic and Analytical Data

  • NMR and HRMS : Derivatives like N-(1-(6-Bromo-1H-indol-3-yl)-3-fluoropropyl)-4-methoxybenzamide are validated via ¹H/¹³C NMR and HRMS, with precise molecular ion peaks (e.g., m/z 395.1377 calculated vs. 395.1372 observed) . Similar analytical rigor would apply to the target compound.
  • Melting Points: Fluorinated derivatives (e.g., 136–138°C ) exhibit higher melting points than non-halogenated analogs, suggesting that polar substituents enhance crystalline packing.

Comparative Pharmacological Data

Compound Biological Target IC50/EC50 Reference
Agent L1 (4-methoxybenzamide derivative) Kinase inhibition <1 µM
Indole-4-methoxybenzamide (compound 16) TLR4 10–100 nM
Nimesulide-methoxybenzamide hybrid COX-2 inhibition Not reported

The tert-butylsulfamoyl group’s impact on bioavailability or target selectivity remains to be empirically tested but is hypothesized to enhance membrane permeability relative to smaller substituents.

Biological Activity

N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a 4-methoxybenzamide moiety. Its molecular formula is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 314.40 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular Weight314.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsSulfonamide, Benzamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been studied for its ability to inhibit specific enzymes, which can lead to reduced inflammation and potential anti-cancer effects. The exact pathways involved depend on the target proteins affected by the compound.

Biological Activity

  • Enzyme Inhibition : this compound has shown promise as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, thereby blocking their activity and leading to decreased cellular proliferation in certain cancer models.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Potential : The compound's ability to inhibit specific targets linked to cancer cell growth makes it a candidate for further investigation in oncology. In particular, its interactions with proteins involved in cancer progression, such as those related to the BRD4 pathway, have been noted .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a key enzyme involved in inflammatory pathways, leading to a significant reduction in inflammatory markers in vitro .
  • Cancer Research : In preclinical models, this compound exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamideC16H22N2O3SActs as an antagonist of ATP-sensitive potassium channels
2-[(4-chlorophenyl)sulfonylamino]-N-(4-methoxyphenyl)benzamideC16H18ClN3O3SContains a chlorine substituent affecting biological activity
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamideC17H18ClN3O3SIncorporates thiophene influencing pharmacological properties

The distinct combination of the tert-butylsulfamoyl group and the 4-methoxybenzamide structure may confer unique pharmacological properties not found in other similar compounds, enhancing its efficacy and selectivity as a therapeutic agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide to improve yield and purity?

  • Methodology : Start with amide coupling between 4-methoxybenzoic acid derivatives and 2-(tert-butylsulfamoyl)ethylamine. Use coupling agents like HATU or EDCI with DMAP as a catalyst. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). For scalability, consider continuous flow reactors to enhance efficiency and reduce side products .
  • Key Parameters : Control temperature (0–25°C) during coupling to minimize epimerization. Use anhydrous solvents (e.g., DMF or CH₂Cl₂) to prevent hydrolysis of reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • Methodology :

  • NMR : Use ¹H and ¹³C NMR to confirm the tert-butylsulfamoyl group (δ ~1.3 ppm for tert-butyl protons) and methoxybenzamide moiety (δ ~3.8 ppm for OCH₃).
  • IR : Identify sulfonamide N–H stretching (~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy or HPLC for quantification.
  • Stability : Incubate the compound in assay buffers (e.g., PBS, cell culture media) at 37°C. Analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data for This compound across different assays?

  • Methodology :

  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., bacterial vs. mammalian PPTases) to identify isoform-specific effects.
  • Assay Conditions : Standardize cofactors (e.g., Mg²⁺ concentration) and pre-incubation times. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to validate results.
  • Data Analysis : Apply kinetic modeling (e.g., Michaelis-Menten with IC₅₀ adjustments) to account for non-competitive inhibition artifacts .

Q. How do structural modifications (e.g., tert-butylsulfamoyl vs. trifluoromethyl groups) impact the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Methodology :

  • Lipophilicity : Measure logP values (shake-flask or HPLC-derived) to correlate with membrane permeability.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation. Compare half-life (t₁/₂) of analogs via LC-MS/MS.
  • In Silico Modeling : Perform molecular dynamics simulations to predict binding affinity changes in target enzymes (e.g., bacterial PPTases) .

Q. What crystallographic methods validate the binding mode of This compound to its target?

  • Methodology :

  • Co-crystallization : Soak the compound into enzyme crystals (e.g., PPTase) at 10 mM concentration. Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution data collection.
  • Structure Refinement : Apply PHENIX or REFMAC5 to resolve electron density maps. Validate hydrogen bonds between the sulfamoyl group and active-site residues (e.g., Asp/Glu) .

Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?

  • Methodology :

  • ADME Profiling : Assess plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound) in rodent models.
  • PK/PD Modeling : Integrate in vitro IC₅₀ values with in vivo plasma concentrations to predict effective doses. Adjust for species-specific metabolic clearance .

Data Contradiction Analysis

Q. Conflicting reports on bacterial vs. fungal target specificity: How to design experiments to clarify this?

  • Methodology :

  • Target Screening : Use a panel of recombinant enzymes (e.g., bacterial PPTase, fungal CYP51) in enzymatic inhibition assays.
  • Gene Knockout Models : Compare MIC values in wild-type vs. PPTase-deficient bacterial/fungal strains.
  • Structural Biology : Overlay compound-enzyme co-crystal structures to identify binding pocket variations .

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